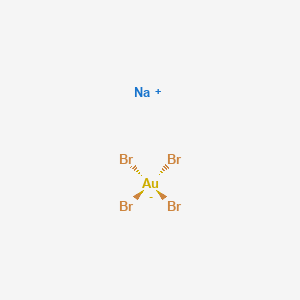

Sodium tetrabromoaurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium tetrabromoaurate (NaAuBr4) is a yellow-colored, water-soluble salt that is used in a variety of scientific research applications. It is a bromide salt of gold containing four bromide ions bound to a central gold atom. The compound is relatively stable in air and can be stored for long periods of time without significant decomposition. NaAuBr4 has been used in a wide range of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Overview of Sodium in Energy Storage Systems

Sodium batteries have been a significant area of research, especially for their applications in energy storage. Delmas (2018) provides an overview of the development and research on sodium batteries over the last 50 years, highlighting their potential in high-energy applications like load leveling and electrical vehicles. The advancements in sodium ion batteries, particularly due to their ability to meet criteria for stationary applications like long lifetime, high power, affordability, and material availability, make them an important subject in scientific research (Delmas, 2018).

Catalytic Applications

Tetrabromoaurate (III) demonstrates efficiency as a catalyst in the oxidation of sulfides to sulfoxides. Gasparrini et al. (1990) noted its selectivity and applicability in the oxidation of various types of sulfides in a biphasic system, offering insights into the active species and mechanistic aspects of the reaction. This signifies its role in facilitating chemical reactions, an essential aspect of research and industrial applications (Gasparrini et al., 1990).

Materials Science and Chemistry

The discovery of vacancy-contained tetragonal Na3SbS4 as a new sodium superionic conductor opens up new possibilities in materials science. Zhang et al. (2016) highlighted its high ionic conductivity, surpassing many state-of-the-art sodium sulfide electrolytes. Such materials are crucial in developing more efficient and sustainable energy storage technologies (Zhang et al., 2016).

Gold Compounds with Tetrabromoaurate(III) Anions

Research by Acuña-Cueva et al. (2004) on Gold(III)–Pteridine compounds containing tetrabromoaurate(III) anions provides significant insights into the field of coordination chemistry. Their study includes preparation, spectroscopic, and X-ray diffraction studies, contributing to the understanding of complex compounds and their potential applications in various fields (Acuña-Cueva et al., 2004).

Biomedical Imaging

Sodium MRI, as discussed by Madelin and Regatte (2013), is a growing field in biomedical imaging. Sodium MRI provides quantitative biochemical information on tissue viability, cell integrity, and function, contributing to the diagnosis and prognosis of various diseases. Though challenging due to low detectable sodium signals, this technology holds promise for advanced medical imaging (Madelin & Regatte, 2013).

Electrochemical Studies

Yan et al. (2019) demonstrated the reversible uptake of sodium ions in sodium-ion batteries using a disordered Na3V2(PO4)2F3/C material. Their work contributes to the understanding of sodium-driven structural changes and charge compensation mechanisms in battery materials, paving the way for more efficient energy storage solutions (Yan et al., 2019).

Safety and Hazards

Sodium tetrabromoaurate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and not to breathe dust. It is also recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for Sodium tetrabromoaurate are not mentioned in the search results, there is a growing interest in the potential of Sodium-Ion Batteries for sustainable energy storage . This compound could potentially play a role in this field, given its chemical properties.

Relevant Papers

Several papers were found related to this compound. One paper discusses a new Potassium Tetrabromoaurate (III)–Luminol Chemiluminescence System for the Determination of Folic Acid in Milk Powder . Another paper discusses the structure of this compound .

properties

IUPAC Name |

sodium;tetrabromogold(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPPMRNISYJZFW-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].Br[Au-](Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4Na |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52495-41-7 |

Source

|

| Record name | Aurate(1-), tetrabromo-, sodium (1:1), (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52495-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetrabromoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diphenyl-3-[(4-fluorophenyl)seleno]selenophene](/img/structure/B1261405.png)

![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)